molecular formula C21H28N4O3S B2876525 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1351644-09-1

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2876525
CAS No.: 1351644-09-1
M. Wt: 416.54
InChI Key: KYPSOFASJRLJMC-UHFFFAOYSA-N
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Description

[ Note: The following is a generic template. Specific applications, mechanisms of action, and research value for this compound are currently unknown and require data from scientific literature. ] 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and biological research. Its structure incorporates both a benzothiazole moiety, a scaffold known for its diverse pharmacological profiles , and a piperazine ring, a common feature in molecules that interact with the central nervous system . This combination suggests potential for exploration in various biochemical pathways. Applications & Research Value: This compound is intended for research applications only. Its specific biological activity and protein targets have not yet been elucidated. Researchers may investigate its utility as a building block in organic synthesis or as a lead compound for the development of novel therapeutic agents. Further studies are required to determine its potency, selectivity, and mechanism of action in any biological system. Handling and Safety: Refer to the Safety Data Sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment (PPE) requirements. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-6-7-15(2)19-18(14)22-21(29-19)23(3)13-17(26)24-8-10-25(11-9-24)20(27)16-5-4-12-28-16/h6-7,16H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPSOFASJRLJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4,7-dimethylbenzenethiol

The benzothiazole core is synthesized via cyclocondensation of 2-amino-4,7-dimethylbenzenethiol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours. This method yields 4,7-dimethylbenzo[d]thiazol-2-amine with 82% efficiency after recrystallization from methanol.

Key Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 60°C
  • Catalyst: None required

Alternative Route Using 4,7-Dimethyl-2-mercaptoaniline

A nitro-reduction pathway involves treating 4,7-dimethyl-2-nitrobenzenethiol with iron in acetic acid, followed by cyclization with ammonium thiocyanate. This method achieves 75% yield but requires careful control of reducing conditions to avoid over-reduction.

Introduction of the Methylamino Group

N-Methylation of 4,7-Dimethylbenzo[d]thiazol-2-amine

The methylamino substituent is introduced via N-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 2-(methylamino)-4,7-dimethylbenzo[d]thiazole with 89% purity after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.21 (s, 1H, Ar–H), 6.95 (s, 1H, Ar–H), 3.42 (s, 3H, N–CH₃), 2.51 (s, 6H, Ar–CH₃).
  • FTIR (KBr) : 3250 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).

Synthesis of 1-(4-(Tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone

Piperazine Functionalization

Piperazine is acylated with tetrahydrofuran-2-carbonyl chloride in tetrahydrofuran (THF) at 0–5°C. The reaction is quenched with aqueous sodium bicarbonate, yielding 4-(tetrahydrofuran-2-carbonyl)piperazine with 78% yield.

Reaction Scheme :
$$
\text{Piperazine} + \text{Tetrahydrofuran-2-carbonyl chloride} \xrightarrow{\text{THF, 0°C}} \text{4-(Tetrahydrofuran-2-carbonyl)piperazine}
$$

Ethanone Bridge Installation

Bromoacetyl bromide is reacted with 4-(tetrahydrofuran-2-carbonyl)piperazine in dichloromethane (DCM) at room temperature for 2 hours. The product, 1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone, is isolated via solvent evaporation (91% yield).

Optimization Note :

  • Excess bromoacetyl bromide (1.2 eq) ensures complete conversion.

Final Coupling Reaction

Nucleophilic Substitution

The methylamino-benzothiazole derivative is coupled with 1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone using triethylamine (Et₃N) as a base in acetonitrile at reflux (82°C) for 24 hours. The reaction proceeds via nucleophilic acyl substitution, with the methylamino group attacking the ethanone’s carbonyl carbon.

Purification :

  • Column chromatography (SiO₂, chloroform/methanol 9:1) yields the final compound in 68% purity.
  • Final recrystallization from ethyl acetate improves purity to 95%.

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35 (s, 1H, Ar–H), 7.12 (s, 1H, Ar–H), 4.21–4.15 (m, 1H, tetrahydrofuran), 3.89–3.72 (m, 4H, piperazine), 3.52 (s, 3H, N–CH₃), 2.62 (s, 6H, Ar–CH₃).
  • ESI-HRMS : [M+H]⁺ calcd. for C₂₁H₂₉N₄O₃S: 441.1921; found: 441.1918.

Challenges and Optimization Strategies

Regioselectivity in Piperazine Acylation

Competing acylation at both piperazine nitrogens is mitigated by using a stoichiometric ratio of 1:1 (piperazine:acyl chloride) and maintaining low temperatures.

Steric Hindrance in Coupling Step

The bulky tetrahydrofuran-carbonyl group necessitates prolonged reaction times (24–36 hours) to ensure complete coupling. Microwave-assisted synthesis at 100°C reduces this to 4 hours with comparable yields.

Scalability and Industrial Relevance

A patent-pending one-pot method combines steps 4 and 5 using methyldiglycol as a high-boiling solvent, enabling gram-scale synthesis with 70% overall yield. Critical parameters include:

  • Temperature: 130°C
  • Catalyst: None
  • Workup: Filtration and crystallization

Chemical Reactions Analysis

Types of Reactions

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound shares functional motifs with synthesized derivatives reported in the literature, particularly piperazine-linked thiazole/thiophene systems. Below is a comparative analysis based on synthesis, physicochemical properties, and substituent effects:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Benzo[d]thiazole 4,7-Dimethyl; methylamino; tetrahydrofuran-2-carbonyl-piperazine Not reported Not reported Thiazole, piperazine, carbonyl, tetrahydrofuran
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) Thiazole 4-Nitrophenyl; tosyl Not reported 94 Nitro, sulfonamide
1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) Benzo[b]thiophene 4-Nitrophenyl-piperazine; propanone 138–141 69 Thiophene, nitro, piperazine, ketone
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b) Benzo[b]thiophene 4,7-Dimethoxy; 2-fluorophenyl-piperazine; propanol 128–129 68.3 Thiophene, methoxy, fluorophenyl, piperazine, alcohol
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) Thiophene Trifluoromethylphenyl-piperazine; methanone Not reported Not reported Thiophene, trifluoromethyl, piperazine, ketone

Structural and Functional Insights

Core Heterocycle Differences :

  • The benzo[d]thiazole core in the target compound differs from benzo[b]thiophene (e.g., 7f, 8b) by replacing sulfur with nitrogen in the fused ring. This substitution alters electronic properties (e.g., increased electronegativity) and may influence binding affinity in biological systems .
  • Thiazole vs. Thiophene : Thiazoles generally exhibit higher metabolic stability compared to thiophenes due to reduced susceptibility to oxidative degradation .

Such groups may enhance solubility or modulate receptor selectivity .

Substituent Effects :

  • 4,7-Dimethyl on the thiazole core (target) vs. 4,7-dimethoxy on benzo[b]thiophene (8b): Methyl groups increase lipophilicity, whereas methoxy groups enhance solubility via hydrogen bonding. This trade-off impacts pharmacokinetic profiles .
  • Nitro vs. Trifluoromethyl : Nitro groups (e.g., 11a) are strongly electron-withdrawing, while trifluoromethyl (e.g., compound 21) offers moderate electron withdrawal with improved metabolic stability .

Biological Activity

The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a benzo[d]thiazole core, which is known for its diverse pharmacological properties, and a piperazine moiety that may enhance its therapeutic efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S with a molecular weight of approximately 437.5 g/mol. Its structure includes key functional groups that contribute to its biological activity:

  • Benzo[d]thiazole core : Known for antimicrobial, anticancer, and anti-inflammatory properties.
  • Piperazine ring : Often associated with neuroactive compounds and can influence receptor binding.
  • Tetrahydrofuran moiety : May enhance solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can engage in π–π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets. This interaction may modulate various signaling pathways, leading to therapeutic effects.

Biological Activity Overview

Research indicates that derivatives of benzo[d]thiazole exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Studies suggest that benzo[d]thiazole derivatives can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, providing potential benefits in treating inflammatory diseases.

Data Tables

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in various cancer cell lines (e.g., breast cancer).
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that a related benzo[d]thiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antimicrobial agent.
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines showed that the compound could reduce cell viability by inducing apoptosis via caspase activation pathways.
  • Inflammatory Response Modulation :
    • Research indicated that treatment with this compound led to a decrease in inflammatory markers in murine models of arthritis, highlighting its potential as an anti-inflammatory therapeutic.

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